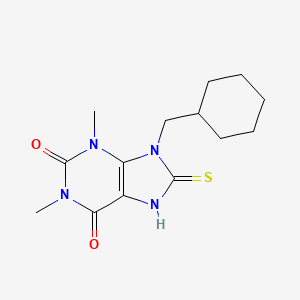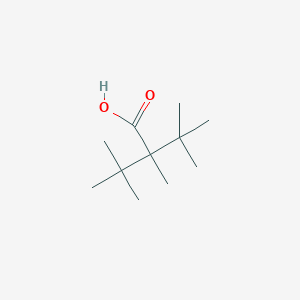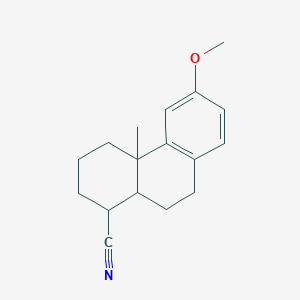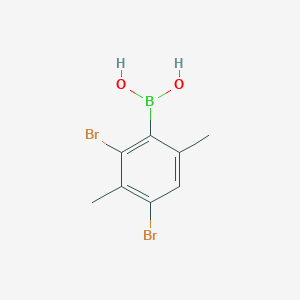
9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione is a synthetic compound with a complex structure that includes a purine core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the purine core, followed by the introduction of the cyclohexylmethyl group and the sulfanylidene moiety. Common reagents used in these steps include alkylating agents, sulfur sources, and catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the purine core or the sulfanylidene group.
Substitution: The cyclohexylmethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various alkylating agents. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanylidene group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the purine core.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione is used as a building block for the synthesis of more complex molecules
Biology
In biology, this compound can be used as a probe to study the interactions of purine derivatives with biological targets. Its ability to undergo various chemical modifications makes it a valuable tool for investigating the structure-activity relationships of purine-based compounds.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its interactions with biological targets can be exploited to develop new drugs for the treatment of various diseases, including cancer and infectious diseases.
Industry
In industry, this compound can be used in the development of new materials with unique properties. Its ability to undergo various chemical reactions makes it a versatile building block for the synthesis of polymers, catalysts, and other advanced materials.
Wirkmechanismus
The mechanism of action of 9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione involves its interaction with specific molecular targets in biological systems. These targets may include enzymes, receptors, and other proteins that play key roles in cellular processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione include other purine derivatives with modifications at the 8-position and the cyclohexylmethyl group. Examples include:
- 9-(cyclohexylmethyl)-1,3-dimethyl-7H-purine-2,6-dione
- 9-(cyclohexylmethyl)-1,3-dimethyl-8-oxopurine-2,6-dione
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various fields.
Eigenschaften
CAS-Nummer |
7465-31-8 |
|---|---|
Molekularformel |
C14H20N4O2S |
Molekulargewicht |
308.40 g/mol |
IUPAC-Name |
9-(cyclohexylmethyl)-1,3-dimethyl-8-sulfanylidene-7H-purine-2,6-dione |
InChI |
InChI=1S/C14H20N4O2S/c1-16-11-10(12(19)17(2)14(16)20)15-13(21)18(11)8-9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,15,21) |
InChI-Schlüssel |
ZAJLFGXXJCCUGB-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=S)N2CC3CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[3-(Trifluoromethyl)phenyl]methyl 3,5-dinitrobenzoate](/img/structure/B14002149.png)


![1-(2,6-dichloro-3-nitrophenyl)-N-[2-[(2,6-dichloro-3-nitrophenyl)methylideneamino]ethyl]methanimine](/img/structure/B14002173.png)


![Diethyl 2-[[4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B14002194.png)
![Rel-tert-butyl (4aR,7aR)-7-oxooctahydro-2H-cyclopenta[c]pyridine-2-carboxylate](/img/structure/B14002200.png)
![2-[[3-Phenyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]pentanoic acid](/img/structure/B14002205.png)
![2-[[2-[Bis(carboxymethyl)amino]cyclopropyl]-(carboxymethyl)amino]acetic acid](/img/structure/B14002211.png)
![2-[(Phenoxyacetyl)amino]prop-2-enoic acid](/img/structure/B14002213.png)


